N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine
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Overview
Description
N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is an organic compound that features a benzodioxole ring fused with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 1,3-benzodioxol-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide
- N’-((3-Methyl-2-thienyl)methylene)-2-pyrazinecarbohydrazide
- N’-((3-Methyl-2-thienyl)methylene)nicotinohydrazide
Uniqueness
N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is unique due to its benzodioxole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77822-85-6 |
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Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H11NO2S/c1-9-4-5-17-13(9)7-14-10-2-3-11-12(6-10)16-8-15-11/h2-7H,8H2,1H3 |
InChI Key |
PVMGWZBYNSFLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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